3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile

Cell Differentiation Anticancer Agents Phenotypic Screening

This specific 3-aryloxirane-2-carbonitrile analog is a critical intermediate for chiral pharmaceutical synthesis and a selective research tool. Its unique meta-methyl substitution pattern ensures distinct reactivity and biological target engagement, validated for cell differentiation studies and 5-LO translocation inhibition. Ideal for reproducible, scalable programs. Inquire for bulk procurement and custom synthesis.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13199391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(C(O2)C#N)C
InChIInChI=1S/C11H11NO/c1-8-4-3-5-9(6-8)11(2)10(7-12)13-11/h3-6,10H,1-2H3
InChIKeyLPDYHYAZWYZIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile: Core Properties and Reactive Epoxide Class Overview


3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile (C11H11NO, MW: 173.21 g/mol) is a synthetic organic compound belonging to the class of 3-aryloxirane-2-carbonitriles, characterized by a strained three-membered oxirane (epoxide) ring bearing both a nitrile group and a methyl-substituted phenyl ring [REFS-1, REFS-2]. This structure imparts high electrophilic reactivity due to ring strain, making it a versatile intermediate for nucleophilic ring-opening reactions and a core scaffold in medicinal chemistry programs . It is typically synthesized via epoxidation of the corresponding alkene using peracids such as m-chloroperoxybenzoic acid or through alternative cyclization strategies . Its functional group combination enables applications ranging from small molecule probe development to the synthesis of more complex, polyfunctionalized chiral molecules [REFS-2, REFS-3].

Why 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile Cannot Be Substituted with Generic Analogs


Substitution with generic 3-aryloxirane-2-carbonitriles is not scientifically sound due to critical differences in regioselectivity, biological target engagement, and physicochemical properties. The position of the methyl substituent on the phenyl ring (meta- vs. para- or ortho-) directly alters the electron density distribution, which can significantly impact the compound's reactivity in nucleophilic ring-opening and its interaction with biological targets [1]. While a class of compounds may share the oxirane-carbonitrile core, the specific substitution pattern of this analog dictates its unique behavior in assays, including differentiation of undifferentiated cells [2] and inhibition of specific enzymes like 5-lipoxygenase . Furthermore, stereochemical considerations in chiral syntheses, where analogs exhibit distinct enantioselectivity profiles [1], make direct interchange without rigorous re-validation a substantial risk to research reproducibility.

3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile: Direct Comparative Evidence for Selection


Differentiation Activity in Undifferentiated Cells: A Distinct Phenotypic Profile

The 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile analog exhibits a unique biological profile not seen with other regioisomers. It demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property that distinguishes it from analogs with different substitution patterns for which such activity is either diminished or absent [1]. While the exact mechanism is unknown, this functional outcome is a critical differentiator for phenotypic screening and development programs targeting differentiation pathways [1].

Cell Differentiation Anticancer Agents Phenotypic Screening

Enzyme Inhibition Profile: 5-Lipoxygenase Translocation Inhibitor

This compound has been specifically identified as a 5-lipoxygenase (5-LO) translocation inhibitor [1]. This mechanism of action is distinct from direct enzymatic inhibition and is not a general property of all 3-aryloxirane-2-carbonitriles. While many compounds in this class may be screened, the documentation of this specific activity for this meta-methyl phenyl derivative provides a targeted rationale for its selection in inflammation-related research, differentiating it from analogs without this reported activity [1].

Inflammation 5-Lipoxygenase Enzyme Translocation

Scalable Synthesis Yield: Quantitative Yield Under Vilsmeier Conditions

A key differentiator for procurement and scale-up is the existence of a robust, high-yielding synthetic route. This compound has been prepared in a one-step synthesis using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with more traditional multi-step epoxidation methods that can have variable yields and require careful purification. The availability of a scalable, high-yield protocol is a critical advantage for projects requiring gram to kilogram quantities, ensuring better cost-efficiency and supply chain reliability compared to less-optimized analogs [1].

Synthetic Methodology Process Chemistry Oxirane Synthesis

Proven Application Scenarios for 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile in Research


Scaled-Up Intermediate for Complex Chiral Synthesis

The demonstrated one-step synthesis of this compound in quantitative yield [1] makes it an ideal choice as an intermediate in multi-step synthesis of chiral pharmaceuticals and agrochemicals. The electrophilic oxirane ring, combined with the nitrile group, allows for subsequent transformations into enantiomerically pure 3-aryl-2-methyloxiranecarboxamides with >99.5% enantiomeric excess [2], as shown in related class work. This ensures a reliable and cost-effective supply for programs requiring large quantities of a versatile building block.

Functional Probe for Cell Differentiation and Anti-Cancer Research

The compound's reported activity in arresting proliferation and inducing differentiation of undifferentiated cells [3] positions it as a valuable phenotypic probe for cancer biology and regenerative medicine. Researchers can use this specific analog to study monocyte differentiation pathways or screen for synergistic effects with other agents, a capability not present in simpler, unsubstituted analogs.

Targeted Inflammation Research: Investigating 5-Lipoxygenase Translocation

The documented activity as a 5-lipoxygenase translocation inhibitor [4] allows researchers to use this compound as a selective tool to study the role of 5-LO trafficking in inflammation, distinct from compounds that simply inhibit the enzyme's active site. This can be used in cell-based assays (e.g., using RBL-2H3 cells) to dissect the molecular mechanisms of leukotriene biosynthesis.

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